

Spectroscopic and Mechanistic Insights into Aceritannin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceritannin, also known as Ginnalin A, is a gallotannin found in various species of the Acer (maple) genus. It is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the spectroscopic data of **Aceritannin**, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.

Chemical Structure

Figure 1: Chemical structure of **Aceritannin** (Ginnalin A).

Spectroscopic Data

The structural elucidation of **Aceritannin** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **Aceritannin**, recorded in acetone-d₆.



Table 1: ¹H NMR Spectroscopic Data of **Aceritannin** (in acetone-d₆)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Glucitol Moiety			
H-1a	3.35	dd	11.0, 5.5
H-1e	4.05	t	11.0
H-2	5.15	m	
H-3	4.00	m	
H-4	3.85	m	
H-5	4.30	m	
H-6a	4.50	dd	12.0, 5.0
H-6b	4.60	dd	12.0, 2.5
Galloyl Moieties			
H-2', H-6'	7.15	S	_
H-2", H-6"	7.20	S	

Table 2: 13C NMR Spectroscopic Data of Aceritannin (in acetone-d₆)



Position	Chemical Shift (δ, ppm)
Glucitol Moiety	
C-1	69.5
C-2	72.0
C-3	71.0
C-4	70.0
C-5	77.0
C-6	64.0
Galloyl Moieties	
C-1'	121.5
C-2', C-6'	110.0
C-3', C-5'	146.0
C-4'	139.5
C-7' (C=O)	166.5
C-1"	121.0
C-2", C-6"	110.5
C-3", C-5"	146.5
C-4"	139.0
C-7" (C=O)	167.0

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular weight and elemental composition of **Aceritannin**.

Table 3: Mass Spectrometry Data of Aceritannin



Parameter	Value	
Molecular Formula	C20H20O13	
Molecular Weight	468.37 g/mol	
Ionization Mode	ESI (-)	
[M-H] ⁻ (calculated)	467.0826	
[M-H] ⁻ (observed)	467.0829	
LC-ESI-QTOF Fragmentation Data		
Precursor Ion [M+H]+ (m/z)	469.0967	
Collision Energy	20 V	
Fragment Ions (m/z)	153.0179, 299.0770, 125.0243, 111.0426	
Collision Energy	40 V	
Fragment Ions (m/z)	153.0170, 125.0227, 107.0101	

The characteristic fragment at m/z 153 corresponds to the gallic acid moiety, confirming the presence of galloyl groups in the structure.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of **Aceritannin**. Specific parameters may vary depending on the instrumentation and laboratory conditions.

Isolation of Aceritannin from Acer Species

- Extraction: Dried and powdered plant material (e.g., leaves or bark) is extracted with a suitable solvent, typically a mixture of acetone and water or methanol and water.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then
 partitioned successively with solvents of increasing polarity, such as hexane, chloroform,
 ethyl acetate, and n-butanol, to separate compounds based on their polarity. Aceritannin is
 typically enriched in the ethyl acetate or n-butanol fraction.



- Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroformmethanol or ethanol-water) allows for the separation of individual compounds.
- Final Purification: Fractions containing **Aceritannin** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified Aceritannin are dissolved in an appropriate deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.
- Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 1D and
 2D spectra are analyzed to assign the structure of the molecule.

Mass Spectrometry

- Sample Preparation: A dilute solution of purified **Aceritannin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a modifier like formic acid or ammonium acetate to facilitate ionization.
- Infusion and Analysis: The sample solution is introduced into the mass spectrometer source via direct infusion or through an LC system.
- Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collisioninduced dissociation (CID) at varying collision energies.
- Data Analysis: The accurate mass measurements are used to determine the elemental composition, and the fragmentation patterns are analyzed to confirm the structural moieties of the molecule.

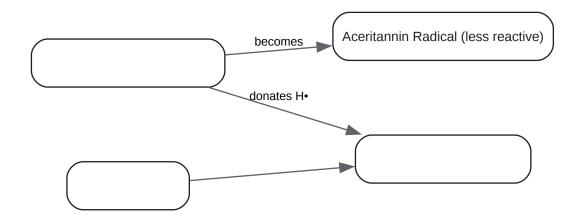


Signaling Pathways and Biological Activities

Aceritannin exerts its biological effects by modulating various cellular signaling pathways.

Antioxidant Activity

Aceritannin is a potent antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its numerous phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions.



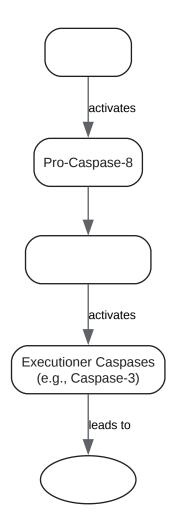
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Caption: Antioxidant mechanism of Aceritannin.

Apoptosis Induction in Cancer Cells

Aceritannin has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is through the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8.





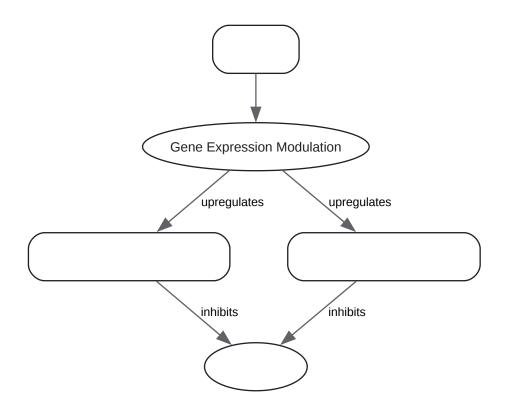
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Caption: Aceritannin-induced apoptosis via caspase-8 activation.

Regulation of Metastasis-Related Genes

Aceritannin has also been found to exhibit anti-metastatic effects by modulating the expression of key genes involved in cell adhesion and invasion. It upregulates the expression of CDH1 (E-cadherin), an important cell adhesion molecule, and TIMP-1 and TIMP-2 (Tissue Inhibitors of Metalloproteinases), which inhibit enzymes responsible for extracellular matrix degradation.





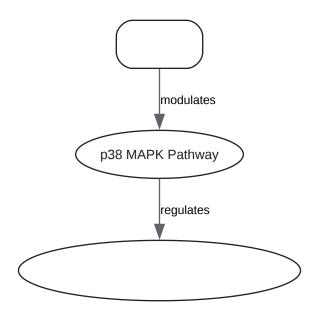
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Caption: Regulation of metastasis-related genes by **Aceritannin**.

Involvement in the p38 MAPK Pathway

Preliminary studies suggest that **Aceritannin** may exert some of its biological effects through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. The precise mechanism of how **Aceritannin** interacts with this pathway is an area of ongoing research.





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Caption: Postulated involvement of **Aceritannin** with the p38 MAPK pathway.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data of **Aceritannin**, including comprehensive NMR and MS data. The experimental protocols for its isolation and characterization have been outlined to aid researchers in their studies. Furthermore, the known signaling pathways through which **Aceritannin** exerts its antioxidant, pro-apoptotic, and anti-metastatic effects have been illustrated. Further research into the precise molecular interactions of **Aceritannin** with cellular targets will undoubtedly unveil more of its therapeutic potential.

• To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Aceritannin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600423#spectroscopic-data-nmr-ms-of-aceritannin]

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